1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde
Description
Properties
CAS No. |
105956-24-9 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Approaches
The most widely reported method for synthesizing 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde involves Knoevenagel condensation , a reaction optimized for imidazole derivatives. For example, Karimi et al. (2022) demonstrated that aldehydes can be synthesized via oxidation of hydroxymethyl intermediates using manganese(IV) oxide (MnO₂) in chloroform at room temperature. This method achieved a 95% yield for analogous compounds, highlighting its efficiency for imidazole carbaldehydes.
Key steps include:
Nucleophilic Substitution Strategies
An alternative route involves nucleophilic substitution at the 2-position of the imidazole ring. For instance, chloride displacement with methylsulfanyl groups has been reported using sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 60–80°C. This method requires careful control of reaction time to prevent side reactions, such as ring-opening or dimerization.
Reaction conditions :
-
Solvent : DMF or acetonitrile.
-
Temperature : 60–80°C.
-
Catalyst : Triethylamine (TEA) to neutralize HCl byproducts.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis often employs continuous flow reactors to enhance scalability and reproducibility. A study by Roudsari et al. (2022) highlighted the use of MnO₂-packed columns for continuous oxidation of hydroxymethyl intermediates, achieving >90% conversion with a residence time of 30 minutes. This method reduces solvent waste and improves safety compared to batch processes.
Catalytic Optimizations
Recent advances include L-proline-catalyzed condensations , which enhance regioselectivity for the 5-carbaldehyde position. For example, a 2023 study demonstrated that L-proline (10 mol%) in ethanol at reflux yielded 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde with 88% purity after column chromatography.
Comparative Analysis of Methodologies
The table below summarizes key synthetic routes, their yields, and limitations:
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification typically involves column chromatography with methanol-chloroform (20:80) as the mobile phase. This resolves byproducts such as unreacted methanol intermediates or dimerized species.
Spectroscopic Confirmation
-
IR Spectroscopy : A strong absorption band at ~1659 cm⁻¹ confirms the C=O stretch of the carbaldehyde group.
-
¹H NMR : Characteristic signals include a singlet at δ 9.8–10.2 ppm (aldehyde proton) and a triplet at δ 2.5 ppm (methylsulfanyl group).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid.
Reduction: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparison of Imidazole Carbaldehyde Derivatives
Key Observations :
- Substituent Position : The 5-carbaldehyde group in the target compound enables regioselective reactions, as seen in nitration studies of related imidazoles .
- Methylsulfanyl Group : The 2-(methylsulfanyl) moiety enhances leaving-group ability in nucleophilic substitutions compared to methyl or hydrogen substituents, as demonstrated in reactivity studies of 2-(methylsulfanyl)-1H-benzimidazole .
Benzimidazole Analogs
Table 2: Benzimidazole Derivatives with Similar Functionalization
Key Observations :
- Carbaldehyde vs. Nitro Groups : The 5-carbaldehyde in the target compound offers a reactive site for further functionalization (e.g., condensation reactions), whereas nitro groups (e.g., in 5-nitrobenzimidazoles) are often reduced to amines for bioactivity optimization .
- Sulfonyl/Sulfanyl Groups : Sulfonyl derivatives (e.g., 5-hydrosulfonylbenzimidazoles) exhibit higher antitumor potency than sulfanyl analogs, likely due to improved hydrogen-bonding capacity .
Macrocyclic and Sulfonamide Derivatives
- (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (CAS 13938-65-3): This compound, with a methanesulfonyl group and hexyl chain, shows enhanced metabolic stability compared to the target compound, making it suitable for pharmacokinetic studies .
- Methyl 2-((6-((5-(methoxycarbonyl)-1-methyl-1H-imidazol-2-yl)sulfanyl)-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate : The dual sulfanyl groups in this derivative increase steric bulk, reducing reactivity but improving selectivity in enzyme inhibition .
Biological Activity
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the compound's biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C6H8N2OS
- Molecular Weight : Approximately 172.2 g/mol
- Functional Groups : Imidazole ring, aldehyde group, and methylthio group.
The biological activity of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is primarily attributed to its interaction with various biological targets. The compound is hypothesized to modulate biological pathways by:
- Inhibiting Enzymes : The presence of the aldehyde group may allow it to act as an electrophile, interacting with nucleophilic sites on enzymes.
- Binding to Receptors : Preliminary studies suggest that it may bind to specific receptors involved in metabolic processes, potentially influencing physiological responses.
Antimicrobial Properties
Research indicates that 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde exhibits significant antimicrobial and antifungal activity. It has been investigated for its efficacy against various strains of bacteria and fungi, particularly those resistant to conventional treatments.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal activity |
Case Studies
-
Antibacterial Activity Against MRSA :
A study demonstrated that derivatives of imidazole compounds, including 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure was crucial for its activity, highlighting the importance of the methylthio group in enhancing binding affinity to bacterial targets . -
Fungal Inhibition Studies :
Another investigation focused on the antifungal properties of this compound against Candida albicans. Results indicated that it could inhibit fungal growth effectively, making it a candidate for further development as an antifungal agent .
Synthesis Methods
Various synthetic routes have been developed to produce 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde. These methods allow for modifications that can enhance its biological activity:
- Condensation Reactions : Involves the reaction between imidazole derivatives and aldehydes.
- Substitution Reactions : Utilizing nucleophiles to introduce various functional groups that may improve pharmacological properties.
Future Directions
Ongoing research aims to elucidate the precise mechanisms by which 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde exerts its biological effects. Studies are also focusing on:
- Structure-Activity Relationship (SAR) : Understanding how structural modifications impact activity.
- In Vivo Studies : Assessing the therapeutic potential in animal models.
- Combination Therapies : Exploring synergistic effects with other antimicrobial agents to overcome resistance.
Q & A
Q. What are the key structural features of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde, and how are they experimentally confirmed?
The compound contains an imidazole ring substituted with a methyl group at position 1, a methylsulfanyl group at position 2, and an aldehyde group at position 4. Structural confirmation involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy : Proton and carbon-13 NMR reveal chemical shifts corresponding to the aldehyde proton (δ ~9-10 ppm) and methylsulfanyl group (δ ~2.5 ppm for SCH₃) .
- X-ray crystallography : Provides precise bond lengths and angles, confirming spatial arrangement .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) by identifying impurities from synthesis .
Q. What are common synthetic routes for 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde?
A typical synthesis involves:
- Cyclization of precursors : Reacting 1-methylimidazole derivatives with thiomethylating agents (e.g., dimethyl disulfide) under acidic conditions.
- Formylation : Introducing the aldehyde group via Vilsmeier-Haack reaction or using formylating agents like DMF/POCl₃ .
- Optimization : Reaction conditions (temperature: 60-80°C; solvents: DCM or THF; catalysts: Lewis acids like AlCl₃) are critical for yield (>70%) and purity .
Advanced Research Questions
Q. How can computational modeling improve the synthesis and functionalization of this compound?
Computational methods reduce trial-and-error experimentation:
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, guiding solvent/catalyst selection .
- Thermodynamic stability analysis : Molecular dynamics simulations assess thermal stability (e.g., TGA/DSC data correlation) to optimize storage conditions .
- Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for pharmacological testing .
Q. What challenges arise in reconciling contradictory spectroscopic data for this compound?
Discrepancies in NMR or IR spectra may stem from:
- Tautomerism : The imidazole ring’s protonation state alters chemical shifts. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers .
- Impurity interference : Byproducts from incomplete formylation or oxidation require HPLC-MS for identification .
- Solvent effects : Polar solvents (e.g., MeOH) shift aldehyde proton signals; report solvent conditions in metadata .
Q. How can the compound’s reactivity be leveraged to design novel derivatives with enhanced bioactivity?
Functional group modifications include:
- Aldehyde derivatization : Condensation with hydrazines to form hydrazones (potential antimicrobial agents) .
- Sulfanyl group substitution : Replace SCH₃ with fluorinated or aromatic thioethers to modulate lipophilicity (logP) .
- Table: Derivative Design Strategies
| Modification | Method | Target Application |
|---|---|---|
| Aldehyde → Hydrazide | Hydrazine coupling | Anticancer |
| SCH₃ → CF₃ | Nucleophilic substitution | Enzyme inhibition |
Methodological and Safety Considerations
Q. What protocols ensure safe handling and storage of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde?
- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent aldehyde oxidation .
- Handling : Use fume hoods, nitrile gloves, and PPE; avoid skin contact (potential irritant) .
- Disposal : Neutralize with 10% NaOH before incineration, adhering to EPA guidelines .
Q. Which analytical techniques are most robust for quantifying this compound in complex matrices?
- LC-MS/MS : Offers high sensitivity (LOD: 0.1 ng/mL) for biological samples .
- GC-FID : Suitable for volatile derivatives (e.g., trimethylsilyl ethers) .
- UV-Vis spectroscopy : Monitor aldehyde-specific absorbance at ~280 nm in reaction mixtures .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported melting points or solubility data?
- Replicate experiments : Verify purity via DSC (melting point ±2°C) .
- Solvent screening : Test solubility in DMSO, EtOH, and buffers (pH 1-10) to identify optimal conditions .
- Collaborative validation : Cross-check data with independent labs or databases like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
